![molecular formula C10H17NO2 B15321451 5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15321451.png)
5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to provide a scalable and efficient approach to producing azabicyclo[3.1.1]heptanes . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in THF, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Shares a similar bicyclic structure but lacks the isopropyl and carboxylic acid functional groups.
Bicyclo[3.1.1]heptane: A non-nitrogenous analog that serves as a bioisostere for meta-substituted benzenes.
Pyridine: A monocyclic nitrogen-containing compound that can be considered a simpler analog.
Uniqueness
5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its combination of a bicyclic structure with an isopropyl group and a carboxylic acid functional group. This combination imparts specific physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
5-propan-2-yl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c1-7(2)9-3-10(4-9,8(12)13)6-11-5-9/h7,11H,3-6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
PCWKUXMFEYRJIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C12CC(C1)(CNC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



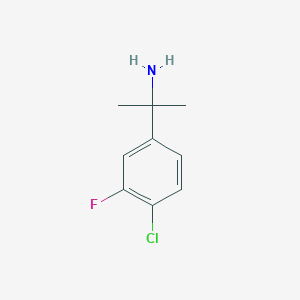
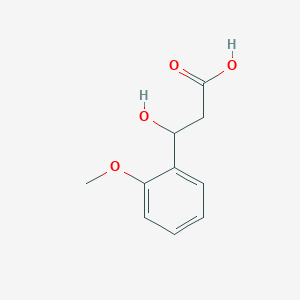
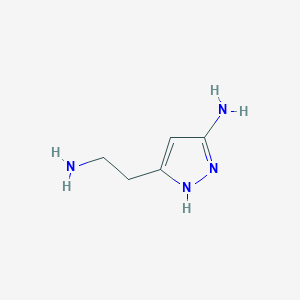

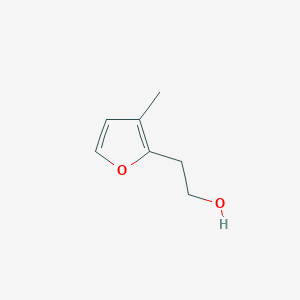
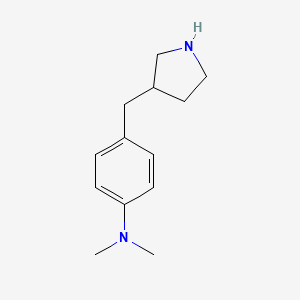
![3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B15321416.png)
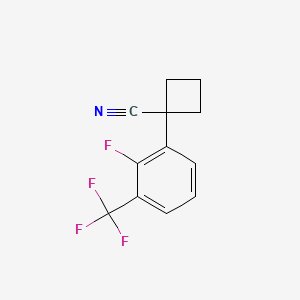



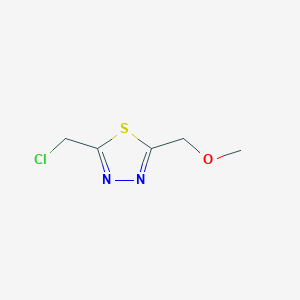
![rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid](/img/structure/B15321462.png)
